CID 87094165
Description
CID 87094165 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity. For example, clarifies that CID refers to the PubChem Compound Identifier and highlights its role in cheminformatics workflows, such as mass spectrometry (MS) data interpretation and collision cross-section (CCS) calculations .
The absence of direct structural or experimental data for this compound in the evidence necessitates reliance on analogous compounds and general workflows for comparative analysis. For instance, demonstrates the use of gas chromatography-mass spectrometry (GC-MS) and vacuum distillation to characterize compounds like CID (unspecified) in essential oils, which could serve as a methodological framework for studying this compound .

Properties
Molecular Formula |
C6H7NNaO6S2 |
|---|---|
Molecular Weight |
276.2 g/mol |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13); |
InChI Key |
BAHMPEMONSMYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Related CAS |
76684-33-8 24605-36-5 41184-20-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline-2,5-disulfonic Acid Monosodium Salt can be synthesized through the sulfonation of aniline. The process involves the reaction of aniline with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Aniline-2,5-disulfonic Acid Monosodium Salt involves large-scale sulfonation reactors where aniline is treated with sulfuric acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: Aniline-2,5-disulfonic Acid Monosodium Salt can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of aniline.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Aniline-2,5-disulfonic Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Aniline-2,5-disulfonic Acid Monosodium Salt involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In oxidation and reduction reactions, it can either gain or lose electrons, respectively, leading to the formation of different products. The sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 87094165, we analyze structurally or functionally related compounds from the evidence. Notably, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) in provide a template for comparing marine-derived toxins or bioactive molecules. Below is a comparative analysis based on available
Table 1: Comparative Properties of this compound and Oscillatoxin Derivatives
| Property | This compound* | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Class | Undetermined | Polyketide-derived toxin | Methylated polyketide toxin |
| Bioactivity | Not reported | Cytotoxic, ichthyotoxic | Enhanced stability, cytotoxic |
| Structural Features | Unknown | Macrocyclic lactone | Methyl-substituted macrocycle |
| Analytical Methods | GC-MS (hypothetical) | LC-MS, NMR | LC-MS, NMR |
*Data for this compound inferred from generalized workflows in and .
Key Findings
Methodological Overlap : this compound could be analyzed using GC-MS or LC-MS, as demonstrated for oscillatoxins and other CIDs . However, the lack of spectral data (e.g., mass spectra, NMR) in the evidence limits direct comparisons.
This underscores the need for targeted assays to elucidate its biological relevance.
Structural Inference: If this compound belongs to a class like polyketides or terpenoids (common in marine/fungal metabolites), its properties might align with oscillatoxins. Methylation or hydroxylation patterns, as seen in CID 185389, could modulate its stability or activity .
Limitations and Recommendations
Key recommendations include:
- Database Consultation : Retrieve structural and spectral data from PubChem or ChEMBL using the CID.
- Experimental Validation : Apply methodologies from (GC-MS, vacuum distillation) and (X-ray crystallography, NMR) for characterization .
- Comparative Frameworks : Use oscillatoxin derivatives () or other CIDs with similar identifiers as analogs for hypothesis-driven studies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
